Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside
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Overview
Description
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a complex organic compound characterized by its multiple phenylmethoxy groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the oxane ring using phenylmethoxy groups. This is followed by the introduction of the acetamide group through an acylation reaction. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy radicals.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethoxy groups would yield phenylmethoxy radicals, while reduction of the acetamide group would produce an amine derivative.
Scientific Research Applications
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy groups may facilitate binding to hydrophobic pockets within these targets, while the acetamide group can form hydrogen bonds, stabilizing the interaction. This compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2S,3S,4R,5S)-2,4,5-tris(phenylmethoxy)oxan-3-yl]acetamide: Lacks the phenylmethoxymethyl group, resulting in different chemical properties.
N-[(2S,3S,4R,5S)-2,4,5-tris(phenylmethoxy)-6-methyl]oxan-3-yl]acetamide: Contains a methyl group instead of the phenylmethoxymethyl group, affecting its reactivity and interactions.
Uniqueness
Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific arrangement of phenylmethoxy groups and the presence of the phenylmethoxymethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2S,3S,4R,5S)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32?,33-,34+,35+,36-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAVJMRMSMGKO-OURCARMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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